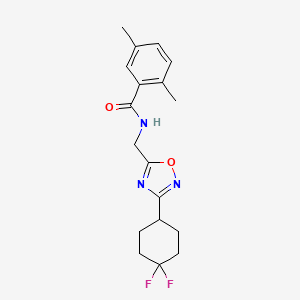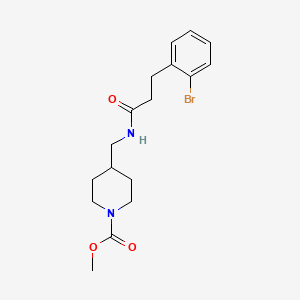
N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a building block used in synthesis . This compound has been used in the design and synthesis of anti-tubercular agents .
Synthesis Analysis
The synthesis of this compound involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The synthesis process also involves ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by its ability to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 262.7 . More detailed information such as density, melting point, and boiling point can be found on the MSDS .Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research on heterocyclic carboxamides, including analogs of N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide, indicates potential antipsychotic activities. Studies evaluated these compounds for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, demonstrating significant in vivo activities comparable to known antipsychotic agents without prominent extrapyramidal side effects (Norman et al., 1996).
Inhibitors of Farnesyl Protein Transferase
Investigations into the synthesis of novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of related piperazine compounds revealed significant insights into the structure-activity relationship (SAR) of farnesyl protein transferase (FPT) inhibitors. These compounds showed promising antitumor efficacy and potent FPT inhibition, contributing to the development of new cancer therapeutics (Mallams et al., 1998).
Anti-Acetylcholinesterase Activity of Piperidine Derivatives
A study focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. These derivatives, related to this compound, demonstrated a marked increase in activity against acetylcholinesterase, indicating potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antibacterial Activities of Piperidine Derivatives
Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives synthesized from N-benzyl-2-cyanoacetamide demonstrated significant antibacterial activities against both Gram-negative and Gram-positive bacteria. This research highlights the potential of this compound derivatives in developing new antibacterial agents (Pouramiri et al., 2017).
Molecular Interaction with CB1 Cannabinoid Receptor
Research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to this compound, provided insights into its potent and selective antagonism of the CB1 cannabinoid receptor. This study contributes to understanding the molecular basis of receptor-ligand interactions and the development of cannabinoid receptor antagonists (Shim et al., 2002).
Mecanismo De Acción
Target of Action
The primary targets of N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide are the Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play a crucial role in cellular signal transduction, affecting processes such as proliferation, differentiation, and apoptosis.
Mode of Action
It is believed to interact with its targets (mapk1 and mapk10) and modulate their activity . This modulation can lead to changes in the cellular processes controlled by these kinases, potentially altering cell behavior.
Biochemical Pathways
The exact biochemical pathways affected by this compound are not fully known. Given its targets, it is likely to impact pathways involving MAPK1 and MAPK10. These pathways play a role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Given its targets, it is likely to affect cellular processes controlled by MAPK1 and MAPK10, potentially leading to changes in cell behavior .
Direcciones Futuras
The future directions for “N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide” could involve further development and evaluation of its anti-tubercular activity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
N-benzyl-4-(3-chloropyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-7-4-10-20-17(16)24-15-8-11-22(12-9-15)18(23)21-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUJBYTVQNBELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[5-(3,5-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethanone](/img/structure/B2838111.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2838114.png)
![3-[[1-[2-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2838117.png)
![Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2838118.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2838119.png)
![Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2838121.png)

![7-Methoxy-2-methyl-1-oxobenzo[b][1,6]naphthyridine-4-carbaldehyde](/img/structure/B2838123.png)
![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2838124.png)
![1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2838126.png)

![1-[3-[3-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2838132.png)